molecular formula C15H14BrClO2 B8385560 2-Bromo-5-chloro-4-(4-ethoxybenzyl)phenol

2-Bromo-5-chloro-4-(4-ethoxybenzyl)phenol

Cat. No. B8385560
M. Wt: 341.62 g/mol
InChI Key: SXAUCPMLYYVBAU-UHFFFAOYSA-N
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Patent
US08921412B2

Procedure details

To a solution of 1-Bromo-4-chloro-5-(4-ethoxybenzyl)-2-methoxybenzene (6, 11.3 mmol) in N,N-dimethylformamide (50 mL) was added sodium ethane thiolate (3.17 g, 34 mmol) and heated at 90° C. for 3 h. The reaction mixture was cooled to 0° C., neutralized with 1N HCl, and the organic layer was separated and the aqueous layer was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over magnesium sulfate, filtered and concentrated in vacuo to yield the title compound as yellow oil which was used without further purification.
Quantity
11.3 mmol
Type
reactant
Reaction Step One
[Compound]
Name
sodium ethane thiolate
Quantity
3.17 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([CH2:8][C:9]2[CH:14]=[CH:13][C:12]([O:15][CH2:16][CH3:17])=[CH:11][CH:10]=2)[C:5]([Cl:18])=[CH:4][C:3]=1[O:19]C.Cl>CN(C)C=O>[Br:1][C:2]1[CH:7]=[C:6]([CH2:8][C:9]2[CH:10]=[CH:11][C:12]([O:15][CH2:16][CH3:17])=[CH:13][CH:14]=2)[C:5]([Cl:18])=[CH:4][C:3]=1[OH:19]

Inputs

Step One
Name
Quantity
11.3 mmol
Type
reactant
Smiles
BrC1=C(C=C(C(=C1)CC1=CC=C(C=C1)OCC)Cl)OC
Name
sodium ethane thiolate
Quantity
3.17 g
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C(=C1)CC1=CC=C(C=C1)OCC)Cl)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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